Silver arsenate

Description

Properties

IUPAC Name |

trisilver;arsorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Ag.AsH3O4/c;;;2-1(3,4)5/h;;;(H3,2,3,4,5)/q3*+1;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMGNYAPMSDUASV-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

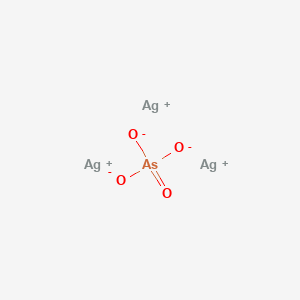

[O-][As](=O)([O-])[O-].[Ag+].[Ag+].[Ag+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ag3AsO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90928885 | |

| Record name | Silver arsenate (Ag3AsO4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90928885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.524 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13510-44-6 | |

| Record name | Silver arsenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013510446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arsenic acid (H3AsO4), silver(1+) salt (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silver arsenate (Ag3AsO4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90928885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trisilver arsenate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.477 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SILVER ARSENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/798Q5PX67I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Silver Arsenate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silver arsenate (Ag₃AsO₄) is an inorganic compound with a distinct brick-red to brown coloration.[1] Historically, its most notable application has been in the field of analytical chemistry for the qualitative detection of arsenate ions in solution, where its precipitation serves as a clear visual indicator.[2][3] While its direct application in drug development is virtually nonexistent due to the inherent toxicity of arsenic-containing compounds, a thorough understanding of its properties and chemical behavior remains pertinent for toxicological studies and in the broader context of inorganic chemistry. This guide provides a detailed overview of the chemical formula, properties, synthesis, and analysis of this compound.

Chemical Formula and Properties

The chemical formula for this compound is Ag₃AsO₄ .[2] It is composed of silver cations (Ag⁺) and arsenate anions (AsO₄³⁻).

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Reference(s) |

| Molar Mass | 462.52 g/mol | [2] |

| Appearance | Brick red to brown powder/lumps | [1][2] |

| Density | 6.657 g/cm³ | [2] |

| Melting Point | 830 °C (decomposes) | [2] |

| Solubility in Water | 0.64 mg/L | [2] |

| Solubility Product (Ksp) | 1.03 × 10⁻²² | [2] |

| Solubility in other solvents | Soluble in acids and aqueous ammonia | [2] |

| Crystal Structure | Cubic | [2] |

| Stability | Sensitive to light |

Experimental Protocols

Synthesis of this compound via Precipitation

This protocol describes the laboratory-scale synthesis of this compound by the precipitation reaction between silver nitrate (B79036) and a soluble arsenate salt, such as sodium arsenate.

Materials:

-

Silver nitrate (AgNO₃)

-

Disodium (B8443419) hydrogen arsenate (Na₂HAsO₄) or a similar soluble arsenate salt

-

Deionized water

-

Beakers

-

Stirring rod

-

Buchner funnel and filter paper

-

Wash bottle

-

Drying oven

Procedure:

-

Solution Preparation:

-

Prepare a 0.3 M solution of silver nitrate by dissolving the appropriate amount of AgNO₃ in deionized water.

-

Prepare a 0.1 M solution of disodium hydrogen arsenate by dissolving the appropriate amount of Na₂HAsO₄ in deionized water.

-

-

Precipitation:

-

Slowly add the silver nitrate solution to the sodium arsenate solution while continuously stirring.

-

A brick-red precipitate of this compound will form immediately. The reaction is as follows: 3AgNO₃(aq) + Na₂HAsO₄(aq) → Ag₃AsO₄(s) + 2NaNO₃(aq) + HNO₃(aq)

-

-

Digestion and Filtration:

-

Gently heat the mixture to approximately 60-70°C and maintain this temperature for about 30 minutes, stirring occasionally. This process, known as digestion, encourages the formation of larger, more easily filterable crystals.

-

Allow the precipitate to settle, then decant the supernatant.

-

Wash the precipitate several times with deionized water by decantation.

-

Collect the precipitate by vacuum filtration using a Buchner funnel and filter paper.

-

-

Purification and Drying:

-

Wash the collected precipitate on the filter paper with small portions of deionized water to remove any remaining soluble salts.

-

Transfer the purified this compound to a watch glass and dry in an oven at a temperature of 100-110°C until a constant weight is achieved.

-

-

Storage:

-

Store the dried this compound in a dark, well-sealed container, as it is sensitive to light.

-

Qualitative Analysis of Arsenate

This protocol outlines the classic qualitative test for the presence of arsenate ions in an aqueous sample.

Materials:

-

Test solution (suspected to contain arsenate ions)

-

Silver nitrate (AgNO₃) solution (e.g., 0.1 M)

-

Dilute nitric acid (HNO₃)

-

Ammonium (B1175870) hydroxide (B78521) (NH₄OH) solution

-

Test tubes

Procedure:

-

To a small volume of the test solution in a test tube, add a few drops of silver nitrate solution.

-

The formation of a chocolate-brown or reddish-brown precipitate suggests the presence of arsenate ions (as Ag₃AsO₄).

-

To confirm, divide the precipitate into two portions.

-

To one portion, add dilute nitric acid. The this compound precipitate should dissolve.

-

To the second portion, add ammonium hydroxide solution. The this compound precipitate should also dissolve.

-

Mandatory Visualizations

Synthesis and Analysis Workflow

The following diagram illustrates the workflow for the synthesis of this compound and its subsequent use in the qualitative analysis of arsenate ions.

Caption: Synthesis and qualitative analysis workflow for this compound.

Toxicity and Safety

This compound is highly toxic and carcinogenic.[4] It is toxic if swallowed or inhaled.[4] Due to its arsenic content, it is classified as a hazardous substance and a marine pollutant. All handling of this compound should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.[3] Care should be taken to avoid the generation of dust. All waste containing this compound must be disposed of as hazardous waste according to institutional and national regulations.

Concluding Remarks

This compound remains a compound of interest primarily within the realms of analytical and inorganic chemistry. Its synthesis is a straightforward example of a precipitation reaction, and its characteristic color makes it a useful, albeit historically significant, tool for the qualitative detection of arsenate. For researchers in toxicology and environmental science, understanding the properties and formation of this compound is crucial for assessing arsenic speciation and contamination. However, its high toxicity precludes its use in any therapeutic or drug development applications.

References

Synthesis of Silver Arsenate (Ag₃AsO₄) Precipitate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of silver arsenate (Ag₃AsO₄) precipitate, a compound of interest in various chemical and analytical applications. This document outlines the core physicochemical properties, a detailed experimental protocol for its synthesis via precipitation, critical safety and handling procedures, and a visualization of the reaction pathway.

Core Compound Data

Quantitative data for this compound is crucial for experimental design and interpretation. The following table summarizes the key physicochemical properties of this inorganic salt.

| Property | Value | Reference |

| Chemical Formula | Ag₃AsO₄ | [1][2] |

| Molar Mass | 462.52 g/mol | [1][2] |

| Appearance | Brick red to brown powder/lumps | [1][3] |

| Density | 6.657 g/cm³ | [1][4] |

| Melting Point | 830 °C (decomposes) | [1] |

| Solubility in Water | 0.64 mg/L | [1] |

| Solubility Product (Ksp) | 1.03 × 10⁻²² | [1] |

| Crystal Structure | Cubic | [1] |

Reaction Pathway

The synthesis of this compound is a precipitation reaction, a type of double displacement reaction where two soluble ionic compounds in an aqueous solution react to form an insoluble solid product, the precipitate.[5] In this case, a soluble silver salt, typically silver nitrate (B79036) (AgNO₃), is reacted with a soluble arsenate salt, such as sodium arsenate (Na₃AsO₄), to yield the insoluble this compound precipitate.

Experimental Protocol

The following protocol details a standard laboratory procedure for the synthesis of this compound precipitate, primarily adapted from gravimetric analysis methodologies.[6][7]

Materials and Reagents:

-

Silver nitrate (AgNO₃), 0.1 M aqueous solution

-

Trisodium arsenate (Na₃AsO₄), 0.01 M aqueous solution

-

Deionized water

-

Beakers

-

Graduated cylinders

-

Pipettes

-

Stirring rods

-

Hot plate

-

Filtration apparatus (e.g., Büchner funnel, filter paper)

-

Drying oven

-

Desiccator

Procedure:

-

Reaction Setup: In a beaker, accurately measure a known volume of the 0.01 M sodium arsenate solution (e.g., 100.0 mL).[8]

-

Precipitation: While stirring continuously, slowly add a slight excess of the 0.1 M silver nitrate solution to the sodium arsenate solution. The formation of a brick-red precipitate of this compound will be observed.[9]

-

Digestion: Gently heat the mixture to boiling on a hot plate and maintain it at or near boiling for a short period. This process, known as digestion, encourages the growth of larger, more easily filterable crystals and reduces the likelihood of co-precipitation of impurities.

-

Filtration: Allow the precipitate to settle and the solution to cool to room temperature. Separate the precipitate from the supernatant by vacuum filtration using a pre-weighed filter paper in a Büchner funnel.

-

Washing: Wash the precipitate several times with small portions of deionized water to remove any soluble impurities. Continue washing until the filtrate tests negative for silver ions (e.g., by adding a drop of HCl solution and observing no turbidity).

-

Drying: Carefully transfer the filter paper with the precipitate to a watch glass and dry it in an oven at 105°C until a constant weight is achieved.

-

Cooling and Weighing: After drying, cool the precipitate in a desiccator to prevent moisture absorption from the atmosphere. Once cooled to room temperature, weigh the precipitate. The yield of the reaction can then be calculated based on the initial amount of the limiting reactant (in this case, sodium arsenate).[8][10]

Note on Reaction Conditions:

While the above protocol provides a general framework, the yield and purity of the this compound precipitate can be influenced by several factors, most notably pH. The speciation of arsenate in solution is pH-dependent, which in turn can affect the completeness of the precipitation.[11][12] For instance, in acidic conditions, protonated forms of arsenate (HAsO₄²⁻, H₂AsO₄⁻) will be more prevalent, potentially altering the solubility of the this compound.[13] Therefore, for applications requiring high purity and yield, optimization of the reaction pH may be necessary. Studies on the precipitation of ferric arsenate have shown that pH is a critical parameter for achieving high removal efficiency.[14][15]

Safety, Handling, and Disposal

Due to the high toxicity of arsenic compounds, the synthesis and handling of this compound require strict adherence to safety protocols.[3]

Hazards:

-

Toxicity: this compound is toxic if swallowed or inhaled and is classified as a known human carcinogen.[4][16][17]

-

Environmental Hazard: It is very toxic to aquatic life with long-lasting effects.[4][16][17]

-

Irritation: It can be irritating to the skin, eyes, and mucous membranes.[18][19]

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[20]

-

Skin Protection: Use chemical-resistant gloves (e.g., nitrile) and a lab coat.[20]

-

Respiratory Protection: Conduct all work in a well-ventilated fume hood to avoid inhalation of dust. If there is a risk of dust generation, a NIOSH-approved respirator should be used.[16]

Handling and Storage:

-

Always handle this compound in a designated area, such as a chemical fume hood.[16]

-

Avoid the formation of dust.[16]

-

Store in a tightly closed, properly labeled container in a cool, dry, well-ventilated, and locked area.[17][20]

-

This compound is light-sensitive and should be stored accordingly.[3]

Spill and Waste Disposal:

-

In case of a spill, evacuate the area. Moisten the spilled material to prevent dust formation and carefully sweep it into a sealed container for disposal. Do not wash spills into the sewer system.[16]

-

This compound and any materials contaminated with it must be disposed of as hazardous waste.[4][16] Follow all local, regional, and national regulations for hazardous waste disposal.[16] This typically involves collection by a licensed chemical waste disposal company.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | Ag3AsO4 | CID 166835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. chembk.com [chembk.com]

- 5. asdlib.org [asdlib.org]

- 6. scribd.com [scribd.com]

- 7. chegg.com [chegg.com]

- 8. Solved Calculate the mass of Ag3AsO4 that would be produced | Chegg.com [chegg.com]

- 9. The arsenic in a 1.22-g sample of a pesticide was converted - Brown 14th Edition Ch 4 Problem 113c [pearson.com]

- 10. Solved Calculate the mass of Ag3AsO4 that would be produced | Chegg.com [chegg.com]

- 11. Effect of pH to the surface precipitation mechanisms of arsenate and cadmium on TiO2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. trace.tennessee.edu [trace.tennessee.edu]

- 13. homework.study.com [homework.study.com]

- 14. nmwrri.nmsu.edu [nmwrri.nmsu.edu]

- 15. | New Mexico Water Resources Research Institute [nmwrri.nmsu.edu]

- 16. fishersci.com [fishersci.com]

- 17. chemicalbook.com [chemicalbook.com]

- 18. Silver arsenite | Ag3AsH3O3 | CID 44144454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. SILVER ARSENITE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 20. echemi.com [echemi.com]

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of Silver Arsenate

For Immediate Release

This technical guide provides a comprehensive analysis of the crystal structure of silver arsenate (Ag₃AsO₄) for researchers, scientists, and professionals in drug development and materials science. This document outlines the precise atomic arrangement, detailed experimental protocols for its synthesis and characterization, and key crystallographic data presented for comparative analysis.

Crystal Structure and Properties

This compound crystallizes in a cubic system, a finding confirmed by early X-ray diffraction studies.[1] Its dark reddish-brown crystals[1] belong to the P-43n space group.[2] The crystal structure features a body-centered cubic arrangement of the arsenic atoms, with silver and oxygen atoms positioned in a way that defines the overall symmetry.[1]

The fundamental building block of the crystal, the unit cell, has a lattice parameter 'a' of 6.12 Å and contains two formula units of Ag₃AsO₄.[1] This arrangement gives a calculated density of 6.66 g/cm³, which aligns well with the experimentally observed density of 6.657 g/cm³.

Atomic Arrangement and Coordination

Within the crystal lattice, each Arsenic (As⁵⁺) atom is tetrahedrally coordinated to four Oxygen (O²⁻) atoms, with a uniform As-O bond length of 1.71 Å.[2] The Silver (Ag¹⁺) ions are each coordinated to four oxygen atoms in a distorted square planar geometry, exhibiting an Ag-O bond length of 2.37 Å.[2] These interconnected polyhedra form a stable, three-dimensional framework.

Crystallographic Data

The crystallographic parameters for this compound are summarized in the table below, providing a clear reference for computational modeling and experimental comparison.

| Parameter | Value | Reference |

| Crystal System | Cubic | [1] |

| Space Group | P-43n | [2] |

| Lattice Parameter (a) | 6.12 Å | [1] |

| Unit Cell Volume | 229.2 ų | |

| Formula Units (Z) | 2 | [1] |

| Calculated Density | 6.66 g/cm³ | [1] |

| Experimental Density | 6.657 g/cm³ | |

| Ag-O Bond Length | 2.37 Å | [2] |

| As-O Bond Length | 1.71 Å | [2] |

Atomic Coordinates

The positions of the atoms within the unit cell are defined by the following fractional coordinates:

| Atom | Wyckoff Position | x | y | z | Reference |

| As | 2a | 0.5 | 0.5 | 0.5 | [2] |

| Ag | 6d | 0 | 0.5 | 0.25 | [2] |

| O | 8e | 0.839195 | 0.839195 | 0.839195 | [2] |

Experimental Protocols

The synthesis and structural analysis of this compound can be achieved through well-established laboratory procedures. The following sections provide detailed methodologies for these key experiments.

Synthesis of this compound by Precipitation

This protocol describes the synthesis of this compound via a chemical precipitation reaction.

Materials:

-

Silver nitrate (B79036) (AgNO₃)

-

Disodium (B8443419) hydrogen arsenate (Na₂HAsO₄) or Ammonium (B1175870) arsenate ((NH₄)₃AsO₄)

-

Deionized water

-

Beakers

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Drying oven

Procedure:

-

Solution Preparation:

-

Prepare a 0.3 M aqueous solution of silver nitrate.

-

Prepare a 0.1 M aqueous solution of disodium hydrogen arsenate (or an equivalent molar concentration of ammonium arsenate).

-

-

Precipitation:

-

Place the silver nitrate solution in a beaker on a magnetic stirrer.

-

Slowly add the disodium hydrogen arsenate solution dropwise to the silver nitrate solution while stirring continuously.

-

A dark reddish-brown precipitate of this compound will form immediately.

-

-

Filtration and Washing:

-

Once the addition is complete, continue stirring for 30 minutes to ensure the reaction goes to completion.

-

Separate the precipitate from the solution by vacuum filtration using a Buchner funnel and filter paper.

-

Wash the precipitate several times with deionized water to remove any unreacted ions.

-

-

Drying:

-

Carefully transfer the filtered precipitate to a watch glass.

-

Dry the this compound powder in a drying oven at 60-80°C for several hours until a constant weight is achieved.

-

Crystal Structure Analysis by Powder X-ray Diffraction (XRD)

This protocol outlines the procedure for analyzing the crystal structure of the synthesized this compound powder using a powder X-ray diffractometer.

Instrumentation:

-

Powder X-ray Diffractometer with a Cu Kα radiation source (λ = 1.5406 Å)

-

Sample holder

-

Mortar and pestle

Procedure:

-

Sample Preparation:

-

Finely grind the dried this compound powder using a mortar and pestle to ensure a random orientation of the crystallites.

-

Mount the powdered sample onto the sample holder, ensuring a flat and level surface.

-

-

Data Collection:

-

Place the sample holder into the diffractometer.

-

Set the instrument parameters for data collection. A typical scan would be:

-

2θ Range: 10° to 90°

-

Step Size: 0.02°

-

Scan Speed: 1-2° per minute

-

-

Initiate the X-ray scan. The detector will measure the intensity of the diffracted X-rays at different 2θ angles.

-

-

Data Analysis:

-

The output will be a diffractogram showing peaks of intensity versus 2θ.

-

Identify the peak positions (2θ values).

-

Use the Bragg equation (nλ = 2dsinθ) to calculate the d-spacings for the observed peaks.

-

Compare the experimental d-spacings with standard diffraction patterns from crystallographic databases (e.g., the International Centre for Diffraction Data - ICDD) to confirm the phase purity of the this compound.

-

Perform Rietveld refinement on the diffraction pattern to determine the precise lattice parameters, atomic positions, and other structural details.

-

Experimental and Analytical Workflow

The following diagram illustrates the logical workflow from the synthesis of this compound to its structural characterization.

References

An In-depth Technical Guide to the Solubility Product (Ksp) of Silver Arsenate in Water

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility product (Ksp) of silver arsenate (Ag₃AsO₄), a sparingly soluble salt of significant interest in analytical chemistry and materials science. This document details its thermodynamic properties, experimental protocols for Ksp determination, and factors influencing its solubility in aqueous solutions.

Introduction to this compound and its Solubility

This compound, with the chemical formula Ag₃AsO₄, is a brick-red crystalline solid.[1][2] Like many metallic salts, its utility and behavior in aqueous environments are governed by its limited solubility. The dissolution of this compound in water is an equilibrium process, where the solid salt dissociates into its constituent ions, silver (Ag⁺) and arsenate (AsO₄³⁻).

The equilibrium can be represented by the following equation:

Ag₃AsO₄(s) ⇌ 3Ag⁺(aq) + AsO₄³⁻(aq)

The solubility product constant, Ksp, is the mathematical product of the equilibrium concentrations of the dissolved ions, each raised to the power of its stoichiometric coefficient. For this compound, the Ksp expression is:

Ksp = [Ag⁺]³[AsO₄³⁻]

A smaller Ksp value indicates lower solubility. The Ksp is constant at a given temperature and provides a quantitative measure of the solubility of a substance.[3]

Quantitative Solubility Data

The solubility product of this compound has been determined by various methods, with values generally reported at standard ambient temperature (25 °C). The accepted values are consistently in the range of 10⁻²² to 10⁻²³.

| Parameter | Value | Temperature (°C) | Source(s) |

| Solubility Product (Ksp) | 1.0 x 10⁻²² | 25 | [4][5] |

| 1.03 x 10⁻²² | 25 | [6][7][8] | |

| 1.2 x 10⁻²² | Not Specified | [9] | |

| Molar Solubility (s) in Pure Water | 1.44 x 10⁻⁶ mol/L | 25 |

The relationship between Ksp and molar solubility (s) is derived from the stoichiometry of the dissolution reaction. If 's' is the molar solubility of Ag₃AsO₄, then at equilibrium, [AsO₄³⁻] = s and [Ag⁺] = 3s.

Substituting these into the Ksp expression: Ksp = (3s)³(s) = 27s⁴

Therefore, molar solubility can be calculated as: s = (Ksp / 27)¹ᐟ⁴

Using a Ksp of 1.03 x 10⁻²², the molar solubility is calculated to be approximately 1.40 x 10⁻⁶ mol/L.[8]

Experimental Protocols for Ksp Determination

The determination of the Ksp for a sparingly soluble salt like this compound requires precise and sensitive analytical techniques. Below are detailed methodologies for three common experimental approaches.

This method involves titrating a solution containing arsenate ions with a standard solution of silver nitrate (B79036), or vice versa, and monitoring the change in potential of a silver electrode. The equivalence point of the precipitation titration can be used to calculate the ion concentrations at equilibrium.

Principle: The potential of a silver electrode is dependent on the concentration of Ag⁺ ions in the solution, as described by the Nernst equation. During the titration of arsenate ions with AgNO₃, the concentration of Ag⁺ remains very low until all the arsenate has precipitated as Ag₃AsO₄. A sharp increase in potential occurs at the equivalence point, which corresponds to the stoichiometric precipitation of the salt.

Apparatus and Reagents:

-

Potentiometer or high-impedance mV meter

-

Silver indicator electrode and a suitable reference electrode (e.g., Ag/AgCl)

-

Buret (25 or 50 mL)

-

Magnetic stirrer and stir bar

-

Standardized silver nitrate (AgNO₃) solution (e.g., 0.1 M)

-

A solution of a soluble arsenate salt (e.g., Na₃AsO₄) of known concentration

-

Inert electrolyte (e.g., KNO₃) to maintain constant ionic strength

Procedure:

-

Sample Preparation: Pipette a precise volume (e.g., 50.00 mL) of the standard sodium arsenate solution into a beaker. Add a sufficient volume of an inert electrolyte solution.

-

Electrode Setup: Immerse the silver and reference electrodes in the solution. Ensure the solution is gently stirred.

-

Titration: Record the initial potential. Add the AgNO₃ titrant from the buret in small increments (e.g., 0.5-1.0 mL). After each addition, allow the potential to stabilize and record the value and the total volume of titrant added.[10]

-

Endpoint Detection: As the potential begins to change more rapidly, reduce the volume of the increments (e.g., 0.1 mL or less) to accurately determine the point of maximum potential change. This is the equivalence point.[10]

-

Data Analysis: Plot the measured potential (E) versus the volume of AgNO₃ added. The equivalence point (Ve) can be determined from the inflection point of the curve or more accurately from a plot of the first or second derivative (ΔE/ΔV or Δ²E/ΔV²).[10]

-

Calculation: At the equivalence point, the moles of Ag⁺ added are stoichiometrically related to the initial moles of AsO₄³⁻. From the concentrations at this point, the Ksp can be calculated.

This technique measures the electrical conductivity of a saturated solution of this compound. The conductivity is directly related to the concentration of the dissolved ions, which allows for the calculation of molar solubility.[11]

Principle: The conductivity of an electrolyte solution depends on the concentration and mobility of its ions. For a very dilute, saturated solution of a sparingly soluble salt, the molar conductivity can be approximated by the molar conductivity at infinite dilution (Λ°). By measuring the specific conductance of the saturated solution, the molar solubility can be determined.[12]

Apparatus and Reagents:

-

Conductivity meter and conductivity cell

-

Thermostated water bath

-

Magnetic stirrer

-

Solid this compound (Ag₃AsO₄)

-

High-purity, deionized water

Procedure:

-

Saturated Solution Preparation: Add an excess of solid this compound to a volume of deionized water in a flask. Stir the mixture vigorously for an extended period (e.g., 1-2 hours) in a thermostated water bath (e.g., at 25.0 °C) to ensure equilibrium is reached.

-

Filtration: Allow the solid to settle, then carefully filter the supernatant through a fine filter paper to obtain a clear, saturated solution. It is crucial to avoid transferring any solid particles.

-

Conductivity Measurement:

-

Rinse the conductivity cell with a small amount of the saturated solution.

-

Measure the specific conductance of the deionized water used to prepare the solution (κ_water).

-

Measure the specific conductance of the saturated this compound solution (κ_solution).

-

-

Data Analysis:

-

Calculate the specific conductance of the salt (κ_salt) by subtracting the conductance of the water: κ_salt = κ_solution - κ_water.

-

The molar conductivity (Λ) is related to the specific conductance by: Λ = 1000 * κ_salt / s, where 's' is the molar solubility.

-

Assuming the solution is dilute enough that Λ ≈ Λ°, the molar conductivity at infinite dilution can be found using Kohlrausch's Law of independent migration of ions: Λ°(Ag₃AsO₄) = 3 * λ°(Ag⁺) + λ°(AsO₄³⁻), where λ° are the ionic conductances at infinite dilution (available from literature).

-

-

Calculation:

-

Calculate the molar solubility: s = (1000 * κ_salt) / Λ°.

-

Calculate Ksp from the molar solubility: Ksp = 27s⁴.

-

AAS is a highly sensitive method for determining the concentration of a specific metal element, in this case, silver. It can accurately measure the low concentration of Ag⁺ ions in a saturated solution.

Principle: AAS measures the absorption of light by free atoms in the gaseous state. A sample solution is atomized (e.g., in a graphite (B72142) furnace), and a light beam from a hollow-cathode lamp containing silver is passed through the atomic vapor. The silver atoms absorb light at a characteristic wavelength, and the amount of absorption is proportional to the concentration of silver in the sample.[13]

Apparatus and Reagents:

-

Atomic Absorption Spectrophotometer with a graphite furnace atomizer (GFAAS)[13]

-

Silver hollow-cathode lamp

-

Solid this compound (Ag₃AsO₄)

-

High-purity, deionized water

-

Certified silver standard solutions for calibration

-

Ultrapure nitric acid (for stabilizing solutions)

Procedure:

-

Saturated Solution Preparation: Prepare a saturated solution of Ag₃AsO₄ as described in the conductometry method (Section 3.2, step 1).

-

Filtration: Carefully filter the solution to remove all solid particles. A syringe filter (e.g., 0.22 µm) is recommended to ensure a particle-free filtrate.

-

Calibration: Prepare a series of silver standard solutions of known concentrations (e.g., in the µg/L or ppb range) by diluting a certified stock solution. Acidify these standards and the sample with a small amount of ultrapure nitric acid to prevent silver adsorption onto container walls.[13]

-

Measurement:

-

Generate a calibration curve by measuring the absorbance of the standard solutions.

-

Measure the absorbance of the saturated Ag₃AsO₄ filtrate. Ensure the reading falls within the linear range of the calibration curve; dilute the sample precisely if necessary.

-

-

Data Analysis:

-

Use the calibration curve to determine the molar concentration of Ag⁺ ions, [Ag⁺], in the saturated solution.

-

-

Calculation:

-

From the stoichiometry of the dissolution, the concentration of the arsenate ion is [AsO₄³⁻] = [Ag⁺] / 3.

-

Calculate the Ksp: Ksp = [Ag⁺]³ * ([Ag⁺] / 3).

-

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of the solubility product constant (Ksp).

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound CAS#: 13510-44-6 [m.chemicalbook.com]

- 3. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 4. brainly.com [brainly.com]

- 5. This compound ( Ag3AsO4 ) is a slightly soluble salt having a solubilit.. [askfilo.com]

- 6. Appendix C: Solubility Constants for Compounds at 25°C – Introductory Chemistry – 1st Canadian Edition [opentextbc.ca]

- 7. Answered: If the Ksp of Ag3AsO4 at 25 oC is 1.03e-22 , what is the molar solubility of Ag3AsO4 at this temperature | bartleby [bartleby.com]

- 8. Solved At 25 ºC, the solubility product constant (Ksp) | Chegg.com [chegg.com]

- 9. The Ksp for this compound (Ag3AsO4) is 1.2 x 10^ 22. a. Calculate the .. [askfilo.com]

- 10. floban.folk.ntnu.no [floban.folk.ntnu.no]

- 11. mis.alagappauniversity.ac.in [mis.alagappauniversity.ac.in]

- 12. satyensaha.com [satyensaha.com]

- 13. nemi.gov [nemi.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Silver Arsenate (Ag₃AsO₄)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of silver arsenate (Ag₃AsO₄). The information is presented to support research and development activities where this compound may be of interest. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental protocols for key synthesis and characterization methods are provided.

Physical Properties

This compound is a dense, inorganic salt that is sparingly soluble in water. Its characteristic reddish-brown color can be a useful indicator in qualitative analytical tests. Exposure to light may cause the compound to darken over time due to the photoreduction of silver ions.

Table 1: Key Physical Properties of this compound (Ag₃AsO₄)

| Property | Value |

| Appearance | Reddish-brown crystalline powder |

| Molar Mass | 462.52 g/mol |

| Density | 6.66 g/cm³ |

| Melting Point | Decomposes at 830 °C (1526 °F) |

| Solubility in Water | 0.00085 g/100 mL (at 20°C) |

| Solubility Product (Ksp) | 1.0 x 10⁻²² |

Chemical Properties

This compound is stable under normal conditions but will decompose upon heating. It is soluble in acids and ammonia (B1221849) solutions. As a compound containing arsenic in the +5 oxidation state, it is considered toxic and should be handled with appropriate safety precautions.

Table 2: Chemical Identifiers and Structural Information

| Identifier/Structure | Details |

| IUPAC Name | Trithis compound |

| CAS Number | 13510-44-6 |

| Molecular Formula | Ag₃AsO₄ |

| Crystal Structure | Cubic |

| Space Group | P-43n |

| Lattice Constant (a) | 6.12 Å |

Experimental Protocols

3.1. Synthesis of this compound via Precipitation

This protocol describes the synthesis of this compound by the reaction of a soluble silver salt with a soluble arsenate salt in an aqueous solution.

-

Materials:

-

Silver nitrate (B79036) (AgNO₃)

-

Sodium arsenate (Na₃AsO₄)

-

Deionized water

-

Beakers

-

Stirring rod

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Filter paper

-

Drying oven

-

-

Procedure:

-

Prepare a 0.1 M solution of silver nitrate by dissolving the appropriate amount of AgNO₃ in deionized water.

-

Prepare a 0.033 M solution of sodium arsenate by dissolving the appropriate amount of Na₃AsO₄ in deionized water.

-

Slowly add the silver nitrate solution to the sodium arsenate solution while continuously stirring. A reddish-brown precipitate of this compound will form immediately.

-

Continue stirring for 10-15 minutes to ensure the reaction goes to completion.

-

Collect the precipitate by vacuum filtration using a Büchner funnel and filter paper.

-

Wash the precipitate with several portions of deionized water to remove any unreacted ions.

-

Dry the collected this compound in a drying oven at 60-80°C until a constant weight is achieved.

-

3.2. Characterization by Powder X-ray Diffraction (XRD)

This protocol outlines the general procedure for analyzing the crystalline structure of the synthesized this compound using powder XRD.

-

Instrumentation:

-

Powder X-ray diffractometer with a Cu Kα radiation source (λ = 1.5406 Å)

-

Sample holder (e.g., zero-background silicon holder)

-

Mortar and pestle

-

-

Procedure:

-

Grind a small amount of the dried this compound powder in a mortar and pestle to ensure a fine and uniform particle size.

-

Mount the powdered sample onto the sample holder, ensuring a flat and level surface.

-

Place the sample holder into the diffractometer.

-

Set the instrument parameters for data collection. Typical parameters include:

-

Scan range (2θ): 10-80 degrees

-

Step size: 0.02 degrees

-

Scan speed/time per step: 1-2 seconds

-

-

Initiate the XRD scan.

-

Analyze the resulting diffraction pattern by identifying the peak positions and intensities. Compare the experimental pattern with a standard reference pattern for this compound (e.g., from the JCPDS database) to confirm the crystal structure and phase purity.

-

Visualizations

Caption: Experimental workflow for the synthesis and characterization of Ag₃AsO₄.

Caption: Key physical and chemical properties of Ag₃AsO₄.

A Technical Guide to the Physicochemical Properties of Silver Arsenate

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the molar mass and density of silver arsenate (Ag₃AsO₄). It includes tabulated physicochemical data, detailed experimental protocols for the determination of these properties, and graphical representations of key experimental workflows. This guide is intended to serve as a technical resource for professionals in research and development who may encounter or handle this inorganic compound.

Physicochemical Properties of this compound

This compound is an inorganic compound with the chemical formula Ag₃AsO₄.[1][2] It is characterized as a brick-red to brownish solid.[2][3] Structurally, it consists of silver(I) ions (Ag⁺) and tetrahedral arsenate (AsO₄³⁻) anions.[3] Due to the presence of arsenic, this compound is highly toxic and requires careful handling in a controlled laboratory environment.[3][4]

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Chemical Formula | Ag₃AsO₄ | [1][2][5][6] |

| Molar Mass | 462.52 g/mol | [2][5][6] |

| Density | 6.657 g/cm³ | [2][5][6][7] |

| Appearance | Brown powder/lumps, Brick red powder | [2][3][6] |

| Melting Point | 830 °C (1,530 °F; 1,100 K) (decomposes) | [2] |

| Water Solubility | 0.64 mg/L | [2] |

| Solubility Product (Ksp) | 1.03 × 10⁻²² | [2] |

Experimental Protocols

The following sections detail generalized, standard laboratory procedures for determining the molar mass and density of a solid compound like this compound.

Determination of Molar Mass via Freezing Point Depression

This method is a standard colligative property experiment used to determine the molar mass of a soluble, non-volatile solid.[8][9]

Principle: The freezing point of a solvent is lowered when a solute is dissolved in it. The extent of this depression (ΔTf) is directly proportional to the molal concentration of the solute. By measuring this change, the number of moles of the solute can be calculated, and with a known mass, the molar mass can be determined using the following equation:

ΔTf = K_f * m

where:

-

ΔTf is the freezing point depression.

-

K_f is the cryoscopic constant of the solvent.

-

m is the molality of the solution.

Apparatus and Reagents:

-

Precision thermometer or temperature probe

-

Large test tube

-

Beaker for water bath

-

Stirring rod or magnetic stirrer

-

Analytical balance

-

Solvent with a known K_f (e.g., para-dichlorobenzene, cyclohexane)[8][9]

-

This compound (solute)

Procedure:

-

Determine the Freezing Point of the Pure Solvent:

-

Accurately weigh a known mass of the chosen solvent into the test tube.[9]

-

Gently heat the solvent in a water bath until it is completely melted.

-

Remove the test tube from the heat and begin recording the temperature at regular intervals (e.g., every 30 seconds) as it cools, while stirring continuously.[9]

-

Plot temperature versus time. The plateau in the cooling curve represents the freezing point of the pure solvent.

-

-

Prepare the Solution:

-

Accurately weigh a small, known mass of this compound.

-

Add the this compound to the test tube containing the previously used solvent.[9]

-

Gently heat the mixture in the water bath until the solute is completely dissolved.

-

-

Determine the Freezing Point of the Solution:

-

Cool the solution as done for the pure solvent, recording the temperature at regular intervals.

-

Plot the cooling curve for the solution. The freezing point is determined from the plot.

-

-

Calculation:

-

Calculate the freezing point depression: ΔTf = (Freezing Point of Solvent) - (Freezing Point of Solution).

-

Calculate the molality (m) of the solution using the formula: m = ΔTf / K_f.

-

Calculate the moles of solute: moles = molality × kg of solvent.

-

Calculate the molar mass of this compound: Molar Mass = mass of solute (g) / moles of solute.

-

Determination of Density via Water Displacement

This method, based on Archimedes' principle, is suitable for determining the density of an irregularly shaped solid that is insoluble in the displacement liquid.[10][11]

Principle: An object submerged in a fluid displaces a volume of fluid equal to its own volume. By measuring the mass of the object and its displaced volume, its density can be calculated.[10]

Apparatus and Reagents:

-

Graduated cylinder

-

Analytical balance

-

Beaker

-

Distilled water (or another liquid in which the solid is insoluble)

-

This compound sample

Procedure:

-

Measure the Mass of the Solid:

-

Accurately weigh a sample of dry this compound using an analytical balance. Record this mass.[12]

-

-

Measure the Volume of the Solid:

-

Fill a graduated cylinder with a known initial volume of distilled water (V₁). The volume should be sufficient to fully submerge the solid.[11]

-

Carefully slide the weighed this compound sample into the graduated cylinder, ensuring no water splashes out.[12]

-

Record the new volume of the water level (V₂).[11]

-

-

Calculation:

-

Calculate the volume of the solid: Volume = V₂ - V₁.

-

Calculate the density of this compound using the formula: Density = Mass / Volume.[12]

-

Visualized Workflows and Relationships

The following diagrams, created using the DOT language, illustrate the logical flow of the experimental procedures and a key chemical relationship involving this compound.

Caption: Workflow for Molar Mass Determination by Freezing Point Depression.

Caption: Workflow for Density Determination via Water Displacement.

Caption: Logical Relationship in the Qualitative Test for Arsenate vs. Phosphate.

References

- 1. This compound | Ag3AsO4 | CID 166835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. laboratorynotes.com [laboratorynotes.com]

- 4. SILVER ARSENITE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. This compound | Ag3AsO4 - BuyersGuideChem [buyersguidechem.com]

- 6. chembk.com [chembk.com]

- 7. This compound | 13510-44-6 [chemicalbook.com]

- 8. webassign.net [webassign.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. wjec.co.uk [wjec.co.uk]

- 12. legacy.babcock.edu.ng [legacy.babcock.edu.ng]

A Technical Guide to Silver Arsenate: Appearance, Color Significance, and Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of silver arsenate (Ag₃AsO₄), a compound of significant interest in analytical chemistry. The distinct appearance and color of this compound are central to its role in the qualitative identification of arsenate ions. This document outlines the physicochemical properties, experimental protocols for its formation, and the logical basis for its use in analytical workflows.

Physicochemical Properties of this compound

This compound is an inorganic salt that manifests as a solid with a characteristic color. Its properties are summarized below.

Appearance and Color

This compound is consistently described as a brick-red to brownish solid.[1][2] This distinctive coloration is of paramount importance in its analytical applications, serving as a key indicator for the presence of arsenate ions.[1][2] The formation of this colored precipitate is a foundational reaction in classical qualitative inorganic analysis.[1]

Quantitative Data Summary

A compilation of the key quantitative physicochemical parameters for this compound is presented in Table 1. This data is essential for understanding its behavior in aqueous solutions and for theoretical modeling.

| Property | Value | Reference(s) |

| Chemical Formula | Ag₃AsO₄ | [3][4] |

| Molar Mass | 462.52 g/mol | [5] |

| Appearance | Brick-red to brownish powder/lumps | [1][6] |

| Crystal Structure | Cubic | [5][7] |

| Unit Cell Edge Length (a) | 6.12 Å | [7] |

| Molecules per Unit Cell | 2 | [7] |

| Solubility Product (Ksp) at 25°C | 1.0 x 10⁻²² | [1][8][9] |

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -634 kJ/mol | [5][10] |

| Standard Molar Entropy (S⁰₂₉₈) | 275.8 J/(mol·K) | [10] |

| Raman Spectral Peak | ~780 cm⁻¹ (for arsenate on a silver surface) | [11] |

The Significance of Color in Analytical Chemistry

The brick-red color of this compound is the cornerstone of its utility in distinguishing arsenate ions from other, chemically similar anions, most notably phosphate (B84403). When silver nitrate (B79036) is added to a solution containing phosphate ions, a yellow precipitate of silver phosphate (Ag₃PO₄) is formed.[5][6] The stark color difference between the brick-red this compound and the yellow silver phosphate allows for a straightforward visual differentiation between arsenate and phosphate in a sample.

This principle is the basis for a simple, yet effective, qualitative test for the presence of arsenate. The workflow for this analytical test is depicted in the diagram below.

Caption: A flowchart illustrating the qualitative analysis of arsenate ions.

The underlying chemical principle for this differentiation is the relative solubility of the silver salts formed, governed by their solubility products (Ksp). The logical relationship between the ions in solution and the resulting precipitates is shown in the following diagram.

Caption: The relationship between ions and their resulting silver salt precipitates.

Experimental Protocols

Protocol for the Qualitative Precipitation of this compound

This protocol details the procedure for the precipitation of this compound for analytical identification purposes.[12]

Materials:

-

Aqueous solution suspected of containing arsenate ions

-

0.1 M Silver nitrate (AgNO₃) solution

-

10% Sodium hydroxide (B78521) (NaOH) solution

-

Dilute nitric acid (HNO₃)

-

Saturated sodium acetate (B1210297) (CH₃COONa) solution

-

Deionized water

-

Beakers, pipettes, and filtration apparatus

Procedure:

-

Transfer a known volume of the sample solution into a beaker.

-

Acidify the solution with a few drops of dilute nitric acid.

-

Add an excess of 0.1 M silver nitrate solution.

-

Carefully add 10% sodium hydroxide solution dropwise until a slight turbidity is observed. This step is crucial for pH control.

-

Add dilute nitric acid dropwise until the solution becomes clear again.

-

Precipitate the this compound by the dropwise addition of a saturated solution of sodium acetate. This buffers the solution to the optimal pH for complete precipitation.

-

Heat the solution to boiling to coagulate the precipitate.

-

Allow the solution to cool to room temperature.

-

Filter the precipitate from the solution.

-

Wash the precipitate by decantation with a saturated solution of this compound to minimize dissolution.

-

The resulting brick-red to brownish precipitate indicates the presence of arsenate.

Protocol for Spectroscopic Characterization (Raman)

Surface-Enhanced Raman Spectroscopy (SERS) can be used to characterize the arsenate ion, particularly when adsorbed onto a silver surface.[11][13]

Materials:

-

Silver nanofilm substrate

-

Aqueous solution containing arsenate

-

Raman spectrometer

Procedure:

-

Prepare a silver nanofilm substrate using a suitable method, such as a modified mirror reaction.[11]

-

Apply a small volume of the arsenate-containing solution to the SERS substrate.

-

Allow the sample to dry under controlled conditions.

-

Acquire the Raman spectrum of the sample, focusing on the region characteristic of the As-O stretching vibrations.

-

A prominent peak observed at approximately 780 cm⁻¹ is indicative of the arsenate ion complexed with silver.[11]

Conclusion

The distinct brick-red to brownish appearance of this compound is a critical feature that enables its use as a reliable indicator for the presence of arsenate ions in qualitative analytical schemes. Its low solubility, characterized by a small Ksp value, ensures that it readily precipitates from solution under the appropriate pH conditions. The protocols and data presented in this guide provide a comprehensive resource for researchers and scientists working with arsenic-containing compounds, highlighting the enduring importance of classical analytical techniques alongside modern spectroscopic methods. The provided diagrams offer a clear visual representation of the workflows and chemical principles involved in the identification of arsenate using silver nitrate.

References

- 1. Ksp Table [chm.uri.edu]

- 2. laboratorynotes.com [laboratorynotes.com]

- 3. This compound | Ag3AsO4 | CID 166835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Page loading... [wap.guidechem.com]

- 7. ajsonline.org [ajsonline.org]

- 8. Solubility Products [gchem.cm.utexas.edu]

- 9. brainly.com [brainly.com]

- 10. This compound [chemister.ru]

- 11. Surface-enhanced Raman spectroscopy of arsenate and arsenite using Ag nanofilm prepared by modified mirror reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. datapdf.com [datapdf.com]

- 13. Application of surface-enhanced Raman scattering to qualitative and quantitative analysis of arsenic species - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Thermal Decomposition of Silver Arsenate: A Technical Guide

Introduction

Silver arsenate (Ag₃AsO₄) is a brick-red, sparingly soluble inorganic salt. While its direct application in drug development is limited due to the inherent toxicity of arsenic, understanding its thermal stability is crucial for researchers in materials science, environmental science, and for professionals handling arsenic-containing compounds where thermal processes may be involved. This technical guide provides an in-depth overview of the expected thermal decomposition behavior of this compound, outlines generalized experimental protocols for its analysis, and presents a hypothetical decomposition pathway.

When strongly heated, this compound is expected to decompose into more stable entities such as metallic silver (Ag), silver(I) oxide (Ag₂O), and various volatile or condensed arsenic oxides. The precise nature of the decomposition products is dependent on the temperature and the atmospheric conditions under which the decomposition occurs.

Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound is anticipated to be a multi-step process. Initially, the compound is likely to decompose into silver or silver oxide and arsenic pentoxide. With increasing temperature, further decomposition and redox reactions may occur. The following diagram illustrates a proposed, hypothetical pathway for the thermal decomposition of this compound in an inert atmosphere.

Caption: Proposed thermal decomposition pathway of this compound.

Data Presentation: Hypothetical Thermal Analysis Data

The following table summarizes hypothetical quantitative data that could be obtained from a thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) of this compound.

| Temperature Range (°C) | Mass Loss (%) | DSC Event (Peak Temp, °C) | Proposed Decomposition Step |

| 30 - 400 | ~ 0.5 | Endotherm (150) | Release of adsorbed water |

| 400 - 600 | ~ 12.5 | Exotherm (550) | 2Ag₃AsO₄(s) → 6Ag(s) + As₂O₅(g) + 3/2 O₂(g) |

| 600 - 850 | ~ 8.3 | Endotherm (700) | As₂O₅(s) → As₂O₃(g) + O₂(g) |

| > 830 | - | Sharp Endotherm (830) | Melting with decomposition |

Experimental Protocols

A comprehensive thermal analysis of this compound would typically involve thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) and evolved gas analysis (EGA) by mass spectrometry (MS).

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature in a controlled atmosphere.

Methodology:

-

Sample Preparation: A small amount of finely ground this compound powder (typically 5-10 mg) is accurately weighed into an inert crucible (e.g., alumina (B75360) or platinum).

-

Instrument Setup:

-

Apparatus: A thermogravimetric analyzer.

-

Atmosphere: High-purity nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min) to ensure an inert environment.

-

Temperature Program: The sample is heated from ambient temperature to approximately 1000 °C at a constant heating rate (e.g., 10 °C/min).

-

-

Data Acquisition: The mass of the sample is continuously recorded as a function of temperature. The resulting data is plotted as a TGA curve (mass vs. temperature) and its derivative (DTG curve), which shows the rate of mass change.

Differential Scanning Calorimetry (DSC)

Objective: To measure the difference in heat flow between a sample and a reference as a function of temperature.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or platinum pan. An empty, sealed pan is used as a reference.

-

Instrument Setup:

-

Apparatus: A differential scanning calorimeter.

-

Atmosphere: High-purity nitrogen or argon at a constant flow rate.

-

Temperature Program: The sample and reference are heated from ambient temperature to a temperature above the final decomposition point at a constant heating rate (e.g., 10 °C/min).

-

-

Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature. Endothermic and exothermic events appear as peaks on the DSC curve.

Evolved Gas Analysis (EGA) by Mass Spectrometry (MS)

Objective: To identify the gaseous products evolved during the thermal decomposition of the sample.

Methodology:

-

Instrument Setup: The outlet of the TGA furnace is connected to the inlet of a mass spectrometer via a heated transfer line.

-

Data Acquisition: As the sample is heated in the TGA, any evolved gases are continuously transferred to the mass spectrometer. The mass spectrometer is set to scan a specific mass-to-charge (m/z) range to detect expected species such as O₂ (m/z 32), As₄O₆ (various fragments), and other potential arsenic oxide species.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates a generalized workflow for the thermal analysis of a solid sample like this compound.

Caption: General experimental workflow for thermal analysis.

Conclusion

The thermal decomposition of this compound is a complex process that is expected to yield metallic silver, silver oxide, and various arsenic oxides. Due to the lack of specific experimental data in the literature, a definitive decomposition pathway and associated quantitative data cannot be provided. The information and protocols presented in this guide are based on established principles of thermal analysis and are intended to serve as a framework for researchers investigating the thermal properties of this and similar inorganic compounds.

Safety Precaution: Arsenic and its compounds are highly toxic and carcinogenic. All handling and experimental procedures involving this compound must be conducted in a well-ventilated fume hood with appropriate personal protective equipment. Proper disposal of residues is also critical.

Unraveling the Toxicity of Silver Arsenate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the toxicological profile of silver arsenate (Ag₃AsO₄) and its constituent compounds. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on the cytotoxicity, genotoxicity, and mechanisms of action of silver and arsenate compounds. It offers detailed experimental protocols and quantitative data to support further investigation and risk assessment in a laboratory setting.

Executive Summary

This compound is a highly toxic inorganic compound, classified as a Category 3 substance for acute oral and inhalation toxicity and a Category 1A carcinogen.[1][2] Its toxicity stems from the combined effects of its constituent ions: the silver ion (Ag⁺), known for its antimicrobial properties and ability to induce oxidative stress, and the arsenate ion (AsO₄³⁻), a well-documented toxicant and carcinogen that disrupts cellular respiration and induces DNA damage. This guide delves into the mechanisms of toxicity, presents quantitative toxicological data, and provides detailed protocols for key in vitro assays to assess the biological effects of these compounds.

Quantitative Toxicological Data

Table 1: Acute Lethal Dose (LD50) of Inorganic Arsenic Compounds

| Compound | Animal Model | Route of Administration | LD50 (mg As/kg) | Reference(s) |

| Arsenate/Arsenite | Rats, Mice | Oral (gavage, feed) | 15 - 175 | [3] |

| Arsenic Trioxide | Humans | Oral | Estimated 70 - 180 mg (total) | [4] |

Table 2: In Vitro Cytotoxicity (IC50) of Arsenic and Silver Compounds

| Compound | Cell Line | Exposure Time | IC50 | Reference(s) |

| Sodium Arsenite | Human Melanoma (A375) | 72 h | 2.3 µM | [5] |

| Sodium Arsenite | Human Melanoma (SK-Mel-2) | 72 h | 4.8 µM | [5] |

| Sodium Arsenite | Human Lung Fibroblasts | 24 h | ~7 µM | [6] |

| Sodium Arsenite | Human Lung Fibroblasts | 120 h | ~2.5 µM | [6] |

| Silver Nitrate | Human Breast Cancer (MCF7) | 72 h | 10 µM | [7] |

| Silver Nitrate | H-ras 5RP7 | 24 h | 6.75 µM | [8] |

| Silver Nitrate | Human Ovarian Cancer (OVCAR-3) | Not Specified | 35 µM | [8] |

| Silver Nitrate | Human Breast Cancer (MB157) | Not Specified | 5 µM | [8] |

| Silver Nitrate | Human Cervical Cancer (HeLa) | Not Specified | 50 µM | [8] |

Mechanisms of Toxicity

The toxicity of this compound is a dual-pronged assault on cellular integrity, driven by the distinct yet synergistic actions of silver and arsenate ions.

3.1 Arsenate-Induced Toxicity

Arsenate's primary mode of action is the disruption of cellular energy metabolism. It structurally mimics phosphate (B84403) and can substitute for it in vital biochemical reactions, most notably in ATP synthesis. This leads to the formation of unstable arsenate esters that readily hydrolyze, effectively uncoupling oxidative phosphorylation and depleting the cell of its primary energy currency.[9] Furthermore, trivalent arsenic (arsenite), to which arsenate can be reduced in vivo, exhibits high affinity for sulfhydryl groups in proteins, leading to the inactivation of numerous enzymes critical for cellular function.[10]

3.2 Silver-Induced Toxicity

The toxicity of silver ions is largely attributed to their ability to induce oxidative stress. Silver ions can catalyze the production of reactive oxygen species (ROS), such as hydroxyl radicals, which cause widespread damage to cellular components including lipids, proteins, and DNA.[5][11] This oxidative damage can lead to mitochondrial dysfunction, membrane damage, and ultimately, apoptosis.[11][12]

Cellular and Genotoxic Effects

4.1 Oxidative Stress and DNA Damage

Both arsenic and silver contribute to a state of oxidative stress within the cell. Arsenic-induced ROS generation can lead to single and double-strand DNA breaks.[13] While not a direct mutagen, arsenic is considered genotoxic, partly through its ability to inhibit DNA repair mechanisms, thus amplifying the damage caused by other agents or by endogenous metabolic processes.[4][14] The Comet assay is a sensitive method for detecting this DNA damage.[15]

4.2 Apoptosis

Both silver and arsenic compounds are potent inducers of apoptosis, or programmed cell death. Arsenic compounds have been shown to activate both intrinsic and extrinsic caspase pathways, leading to the execution of the apoptotic program.[16][17] Silver nanoparticles can also trigger apoptosis through mitochondrial-dependent pathways.[12] The Annexin V assay is a standard method for detecting the early stages of apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the toxicity of this compound and its components.

5.1 In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[18]

-

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Expose cells to a range of concentrations of the test compound (e.g., this compound) for a specific duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[19]

-

5.2 Genotoxicity Assessment: Alkaline Comet Assay

The Comet assay, or single-cell gel electrophoresis, is used to detect DNA damage in individual cells.

-

Principle: Damaged DNA, containing strand breaks, migrates further in an electric field than undamaged DNA, creating a "comet" shape. The length and intensity of the comet tail are proportional to the amount of DNA damage.[9]

-

Procedure:

-

Cell Preparation: Prepare a single-cell suspension from treated and control cells.

-

Embedding in Agarose (B213101): Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide.

-

Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.

-

Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

-

Electrophoresis: Apply an electric field to the slides to allow the fragmented DNA to migrate.

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify DNA damage (e.g., tail length, tail moment).[20]

-

5.3 Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled and binds to these exposed PS residues. Propidium iodide is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells) and intercalates with DNA.[4]

-

Procedure:

-

Cell Harvesting: Collect both adherent and suspension cells after treatment.

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in Annexin V binding buffer.

-

Staining: Add fluorescently labeled Annexin V and PI to the cell suspension and incubate in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+) can be quantified.[21]

-

Visualization of Key Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways implicated in this compound toxicity and a general experimental workflow for its toxicological assessment.

Conclusion

This compound is a compound of significant toxicological concern due to the potent and multifaceted effects of both silver and arsenate. Understanding its mechanisms of toxicity, which primarily involve the disruption of cellular energy metabolism and the induction of oxidative stress, is crucial for risk assessment and the development of potential therapeutic interventions in cases of exposure. The experimental protocols and data presented in this guide provide a foundational framework for researchers to further investigate the toxicological properties of this and other related heavy metal compounds. Careful handling and adherence to safety protocols are paramount when working with such hazardous materials.

References

- 1. PI3K/Akt/mTOR Signaling Pathway and the Biphasic Effect of Arsenic in Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Silver nanoparticles induced changes in the expression of NF-κB related genes are cell type specific and related to the basal activity of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Noise and silver nanoparticles induce hepatotoxicity via CYP450/NF-Kappa B 2 and p53 signaling pathways in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Involvement of Caenohabditis elegans MAPK Signaling Pathways in Oxidative Stress Response Induced by Silver Nanoparticles Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. Comet assay: a versatile but complex tool in genotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. graphviz.org [graphviz.org]

- 11. In-Vitro Human Cell Experimental Models in Heavy Metal Research [accscience.com]

- 12. Nano Silver-Induced Toxicity and Associated Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Role of Reactive Oxygen Species in Arsenic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. walshmedicalmedia.com [walshmedicalmedia.com]

- 16. youtube.com [youtube.com]

- 17. In vitro toxicology of heavy metals using mammalian cells: an overview of collaborative research data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. merckmillipore.com [merckmillipore.com]

- 19. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

Stability of Silver Arsenate Under Acidic Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the chemical stability of silver arsenate (Ag₃AsO₄) in acidic environments. This compound is a sparingly soluble salt, and its stability is critically dependent on the pH of the surrounding medium. Understanding this relationship is essential for its handling, potential applications, and risk assessment in various scientific and industrial contexts, including pharmaceutical research where silver compounds and arsenicals may be encountered.

Physicochemical Properties of this compound

A foundational understanding of this compound's properties is crucial before examining its stability. Key quantitative data are summarized in the table below.

| Property | Value | Citation |

| Chemical Formula | Ag₃AsO₄ | [1] |

| Molar Mass | 462.52 g/mol | [1] |

| Appearance | Brick red / Brown powder/lumps | |

| Density | 6.657 g/cm³ | [1] |

| Solubility in Water | 0.64 mg/L | [1] |

| Solubility Product (Ksp) | 1.0 x 10⁻²² to 1.03 x 10⁻²² at 25 °C | [1][2][3] |

The Influence of pH on this compound Solubility

The solubility of this compound dramatically increases in acidic conditions due to the basic nature of the arsenate anion (AsO₄³⁻). The arsenate ion is the conjugate base of the triprotic weak acid, arsenic acid (H₃AsO₄).

In an aqueous solution, this compound establishes the following equilibrium:

Ag₃AsO₄(s) ⇌ 3Ag⁺(aq) + AsO₄³⁻(aq)

The arsenate ion reacts with hydrogen ions (H⁺) present in acidic solutions, leading to a series of protonation steps. These equilibria are governed by the acid dissociation constants (pKa) of arsenic acid.

| Equilibrium Reaction | pKa Value (at 25 °C) | Citation |

| H₃AsO₄ ⇌ H₂AsO₄⁻ + H⁺ | pKa₁ = 2.19 - 2.24 | [2][4] |

| H₂AsO₄⁻ ⇌ HAsO₄²⁻ + H⁺ | pKa₂ = 6.94 - 6.96 | [2][4] |

| HAsO₄²⁻ ⇌ AsO₄³⁻ + H⁺ | pKa₃ = 11.50 - 11.53 | [2][3] |

According to Le Châtelier's principle, in an acidic medium, the H⁺ ions will react with the AsO₄³⁻ ions, shifting the protonation equilibria towards the formation of HAsO₄²⁻, H₂AsO₄⁻, and H₃AsO₄. This consumption of the arsenate ion from the solution drives the dissolution equilibrium of this compound to the right, thereby increasing its solubility.[5] At a pH below 11.5, the concentration of AsO₄³⁻ decreases significantly, leading to a marked increase in the dissolution of the salt.

Reactions with Specific Acids

The nature of the acid can also influence the stability and reaction products of this compound.

Nitric Acid (HNO₃)

Nitric acid is a strong, oxidizing acid. It readily dissolves this compound. The reaction proceeds due to both the acidic nature of HNO₃, which protonates the arsenate ion, and its oxidizing capability. The overall reaction leads to the formation of soluble silver nitrate (B79036) and arsenic acid.

Ag₃AsO₄(s) + 3HNO₃(aq) → 3AgNO₃(aq) + H₃AsO₄(aq)

In concentrated nitric acid, further oxidation-reduction reactions involving silver metal can occur, but for the salt, dissolution to form silver nitrate and arsenic acid is the primary reaction.[6][7]

Sulfuric Acid (H₂SO₄)

Sulfuric acid is a strong acid that will also dissolve this compound by protonating the arsenate ions.

Ag₃AsO₄(s) + 3H⁺(aq) → 3Ag⁺(aq) + H₃AsO₄(aq)

However, a competing equilibrium can occur. Silver sulfate (B86663) (Ag₂SO₄) is itself sparingly soluble (Ksp ≈ 1.4 x 10⁻⁵). If the concentration of sulfuric acid is high, the concentration of sulfate ions (SO₄²⁻) may be sufficient to cause the precipitation of silver sulfate, especially if the initial concentration of dissolved silver ions is high. In dilute sulfuric acid, this compound will be more soluble than in water, but in concentrated sulfuric acid, the reaction is more complex.[8]

Hydrochloric Acid (HCl)

Hydrochloric acid presents a more complex scenario. As a strong acid, it increases the solubility of this compound by protonating the arsenate anion. However, HCl also provides a source of chloride ions (Cl⁻). Silver ions (Ag⁺) react with chloride ions to form silver chloride (AgCl), which is extremely insoluble (Ksp ≈ 1.8 x 10⁻¹⁰).

Ag⁺(aq) + Cl⁻(aq) → AgCl(s)

This precipitation reaction is a strong driving force that removes silver ions from the solution. Consequently, the dissolution of this compound is significantly enhanced in the presence of HCl, not just to form soluble species, but to be converted into the more stable silver chloride precipitate. The overall reaction is: